4-Methoxypyrimidine-2-carboximidamide hydrochloride
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Overview
Description
4-Methoxypyrimidine-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C6H8N4O·HCl It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
Similar compounds, such as bipyridine carboxamidine ligands, have been shown to enable nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides . This suggests that 4-Methoxypyrimidine-2-carboximidamide hydrochloride may interact with similar targets.
Mode of Action
It is known that similar compounds can enable nickel-catalyzed cross-electrophile couplings . This process involves the compound acting as a ligand, binding to a metal catalyst (such as nickel), and facilitating the coupling of diverse aryl and alkyl halides.
Biochemical Pathways
The compound’s potential role in nickel-catalyzed cross-electrophile couplings suggests it may influence pathways involving the synthesis of complex organic molecules .
Result of Action
Its potential role in facilitating nickel-catalyzed cross-electrophile couplings suggests it may contribute to the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxypyrimidine-2-carboximidamide hydrochloride typically involves the reaction of 4-methoxypyrimidine with cyanamide under acidic conditions to form the carboximidamide group. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like zinc chloride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxypyrimidine-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
4-Methoxypyrimidine-2-carboximidamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
4-Methoxypicolinimidamide hydrochloride: Similar in structure but with a different position of the methoxy group.
2-Methoxypyridine derivatives: These compounds share the methoxy group but differ in the position and type of nitrogen-containing ring
Uniqueness
4-Methoxypyrimidine-2-carboximidamide hydrochloride is unique due to its specific substitution pattern and the presence of the carboximidamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-methoxypyrimidine-2-carboximidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O.ClH/c1-11-4-2-3-9-6(10-4)5(7)8;/h2-3H,1H3,(H3,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFAYRKMIQTFPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)C(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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